molecular formula C21H25N3O3S B2650703 1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851808-45-2

1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2650703
CAS No.: 851808-45-2
M. Wt: 399.51
InChI Key: ICKKEFTXAXRMSB-UHFFFAOYSA-N
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Description

1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that features an adamantane core, a nitrophenyl group, and an imidazole ring

Preparation Methods

The synthesis of 1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps:

Chemical Reactions Analysis

1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The adamantane core provides structural rigidity, while the nitrophenyl and imidazole groups contribute to the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of an adamantane core, nitrophenyl group, and imidazole ring, which confer distinct structural and functional characteristics.

Properties

IUPAC Name

1-adamantyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-19(21-10-15-6-16(11-21)8-17(7-15)12-21)23-5-4-22-20(23)28-13-14-2-1-3-18(9-14)24(26)27/h1-3,9,15-17H,4-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKKEFTXAXRMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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